molecular formula C13H15BrN4O2 B125099 Trimethoprim impurity F CAS No. 16285-82-8

Trimethoprim impurity F

Cat. No.: B125099
CAS No.: 16285-82-8
M. Wt: 339.19 g/mol
InChI Key: XJSNBPJINGRLAM-UHFFFAOYSA-N
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Description

Trimethoprim impurity F, also known as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a compound with the molecular formula C13H15BrN4O2 . It is an impurity of Trimethoprim, a widely used antibiotic .


Synthesis Analysis

The synthesis of Trimethoprim impurities, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance . These methods are used to identify new impurities in Trimethoprim batches. The main impurities are separated by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a benzyl group with bromine and methoxy substituents . The IUPAC name of the compound is 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine .


Chemical Reactions Analysis

The analysis of several impurities of the chemotherapeutic agent Trimethoprim, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance .

Scientific Research Applications

1. Identification and Analysis of Impurities

Trimethoprim, a widely used chemotherapeutic agent, has been extensively studied for its impurities. A significant part of this research involves identifying and isolating these impurities, which include Trimethoprim impurity F. Lehr et al. (1999) investigated 22 lots of trimethoprim from various manufacturers and countries, identifying significant impurities not detected by standard methods (Lehr et al., 1999). Similarly, Hess et al. (2001) developed a new HPLC assay for trimethoprim, detecting new impurities that previous methods, including the European Pharmacopoeia and USP, failed to identify (Hess et al., 2001).

2. Methodological Developments in Detection and Analysis

Studies have also focused on improving the detection and analysis of trimethoprim and its impurities. For example, Hruska and Frye (2004) developed a high-performance liquid chromatography (HPLC) method for determining trimethoprim in human plasma, which is directly applicable to human studies involving steady-state trimethoprim pharmacokinetics (Hruska & Frye, 2004). In a similar vein, electroanalysis methods have been explored, like the one by Rajith and Kumar (2010), using metalloporphyrin modified glassy carbon electrodes for trimethoprim detection (Rajith & Kumar, 2010).

3. Environmental and Health Impact Studies

Research on trimethoprim also includes assessing its impact on the environment and health. Wang and Wang (2018) studied the degradation of trimethoprim in aqueous solutions using Fenton and Fe(II)-activated persulfate processes, highlighting the challenges in removing this pollutant from the environment (Wang & Wang, 2018). Similarly, Bayülken et al. (2018) assessed the cytotoxic and genotoxic activities of trimethoprim conjugates, providing insights into their potential health impacts (Bayülken et al., 2018).

Mechanism of Action

Target of Action

The primary target of Trimethoprim and its impurities, including 4-Desmethoxy-4-bromo Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis .

Mode of Action

Trimethoprim and its impurities act as reversible inhibitors of DHFR . By binding to this enzyme, they prevent the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, ultimately leading to bacterial death .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways. It disrupts the synthesis of thymidylate and purines , as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This disruption leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Trimethoprim is readily and extensively absorbed, achieving steady-state concentrations after approximately 3 days of repeat administration . Peak serum concentrations are achieved within 1 to 4 hours following administration

Result of Action

The result of Trimethoprim’s action is the inhibition of bacterial growth and survival. By blocking the production of THF, it prevents the synthesis of bacterial DNA, leading to bacterial death .

Action Environment

The action of Trimethoprim can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim, which can be affected by pH, influences its activity .

Biochemical Analysis

Biochemical Properties

Trimethoprim impurity F, like Trimethoprim, is likely to interact with enzymes and proteins involved in bacterial nucleic acid synthesis. Trimethoprim is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides in bacteria . Although specific interactions of this compound have not been extensively studied, it is plausible that it may have similar interactions due to its structural similarity to Trimethoprim.

Cellular Effects

Given its structural similarity to Trimethoprim, it may influence cell function by disrupting nucleic acid synthesis, thereby inhibiting bacterial growth

Molecular Mechanism

Trimethoprim, the parent compound, acts by inhibiting the enzyme DHFR, thereby disrupting the synthesis of nucleic acids in bacteria

Metabolic Pathways

Trimethoprim is known to interfere with the folate metabolism pathway in bacteria . Given the structural similarity of this compound to Trimethoprim, it is plausible that it may be involved in similar metabolic pathways.

Properties

IUPAC Name

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388342
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-82-8
Record name Trimethoprim impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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